2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-(3-methoxycarbonylpyrrol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUBEKKKAMTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Pyrrole Functionalization
Pyrrole derivatives serve as foundational precursors for synthesizing 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid. A representative approach involves:
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Pyrrole Substitution : Reacting pyrrole with trichloroacetyl chloride in dry ether at 0°C yields 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, as demonstrated in the synthesis of related pyrrole-carbonyl compounds .
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Alkylation and Carboxylation : Introducing a methoxycarbonyl group at the pyrrole C3 position requires esterification. For example, methyl chloroformate can react with a pyrrole intermediate under basic conditions to install the methoxycarbonyl moiety.
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Acetic Acid Moiety Attachment : The acetic acid group is introduced via nucleophilic substitution or alkylation. In analogous syntheses, 2-mercaptoacetic acid reacts with pyrrole derivatives under phase transfer catalysis (PTC) to form thioether linkages . Adapting this method, bromoacetic acid could replace mercaptoacetic acid to form the desired acetic acid substituent.
Key Reaction Conditions :
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Solvents: Dry ether, methanol, or chloroform.
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Catalysts: Phase transfer catalysts (e.g., tetrabutylammonium bromide) .
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Temperature: 0°C for substitution; reflux for esterification.
Gold-Catalyzed Cyclization for Structural Elaboration
Gold(III) chloride (AuCl₃) catalyzes cyclization reactions in pyrrole systems, enabling the formation of fused heterocycles. In a related synthesis, methyl 3,6,8-trimethyl-1-oxo-1H-pyrrolo[2,1-c] oxazine-7-carboxylate was prepared via AuCl₃-mediated cyclization of a pyrrole-carboxylic acid precursor . Adapting this method:
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Precursor Preparation : Synthesize a pyrrole-acetic acid derivative with a pendant propargyl group.
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Cyclization : Treat the precursor with 3 mol% AuCl₃ in chloroform at reflux to induce cyclization, forming the pyrrolo-oxazine core.
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Hydrolysis : Acidic hydrolysis (e.g., HCl) cleaves the oxazine ring, yielding the free acetic acid moiety .
Data Highlights :
Phase Transfer Catalysis (PTC) for Alkylation
Phase transfer catalysis efficiently mediates reactions between hydrophilic and lipophilic reagents. For example, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids were synthesized using tetrabutylammonium bromide in dioxane/K₂CO₃ . Modifying this protocol for this compound:
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Reaction Setup : Combine pyrrole-methoxycarbonyl precursor, bromoacetic acid, tetrabutylammonium bromide (PTC), and K₂CO₃ in dioxane/water.
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Alkylation : Stir at room temperature to facilitate nucleophilic substitution at the pyrrole nitrogen.
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Acidification : Adjust pH to precipitate the product.
Optimization Insights :
Ester Hydrolysis of Methoxycarbonyl Precursors
Hydrolysis of methyl esters is a reliable route to carboxylic acids. To prepare this compound:
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Methyl Ester Synthesis : React 3-(methoxycarbonyl)pyrrole with methyl bromoacetate in the presence of NaH.
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Selective Hydrolysis : Treat the ester intermediate with aqueous KOH in methanol to hydrolyze the bromoacetate ester to acetic acid.
Critical Parameters :
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Base: KOH or LiOH for selective hydrolysis.
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Temperature: Reflux (60–80°C).
Solid-Phase Synthesis Using Resin-Bound Intermediates
Solid-phase synthesis offers advantages in purification and scalability. A hypothetical route involves:
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Resin Functionalization : Load Wang resin with a pyrrole derivative via a carboxylic acid linker.
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Methoxycarbonyl Installation : Couple methyl chloroformate using DIC/HOBt activation.
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Acetic Acid Elaboration : Introduce bromoacetic acid via nucleophilic substitution.
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Cleavage : Release the product from the resin using TFA/water.
Advantages :
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Purity: >95% due to resin washing.
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Scalability: Suitable for multi-gram synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Multi-Step Synthesis | 70–85 | High flexibility in functionalization | Lengthy purification steps |
| Gold Catalysis | 80–86 | Efficient cyclization | Requires toxic AuCl₃ catalyst |
| PTC Alkylation | 85–90 | Mild conditions, high yield | Limited to reactive alkylating agents |
| Ester Hydrolysis | >90 | Simplicity, high reliability | Requires ester precursor |
| Solid-Phase | >95 | Excellent purity, scalability | Specialized equipment needed |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methoxycarbonyl group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.
| Reaction Type | Reagents/Conditions | Product | Key Reference |
|---|---|---|---|
| Saponification | NaOH/H₂O, reflux | 2-(3-Carboxy-1H-pyrrol-1-yl)acetic acid |
Amide and Peptide Bond Formation
The carboxylic acid group participates in amide coupling reactions with primary/secondary amines using standard activation protocols:
| Coupling Agent | Amine Example | Product | Yield Range | Reference |
|---|---|---|---|---|
| DCC/DMAP | Benzylamine | 2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]-N-benzylacetamide | 65-78% | |
| EDCl/HOBt | Glycine methyl ester | Peptidomimetic derivatives | 55-70% |
Intramolecular Cyclization
The compound undergoes cyclization under dehydrating conditions to form fused heterocycles, a key strategy for building polycyclic systems:
Electrophilic Aromatic Substitution
The pyrrole ring undergoes regioselective substitution at the α-positions (C-2/C-5), with the methoxycarbonyl group directing incoming electrophiles:
Reductive Modifications
Selective reduction of the carboxylic acid or ester groups enables access to alcohol intermediates:
Cross-Coupling Reactions
The pyrrole ring participates in transition metal-catalyzed couplings for complex heterocycle assembly:
Decarboxylative Functionalization
Thermal or metal-catalyzed decarboxylation enables C–C bond formation:
Coordination Chemistry
The carboxylic acid and pyrrole nitrogen act as donor sites for metal complexation:
| Metal Ion | Ligand Sites | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | Carboxylate O, pyrrole N | Square planar | 8.2 ± 0.3 (pH 7.4) |
| Fe(III) | Carboxylate O | Octahedral | 12.1 ± 0.5 |
This compound’s reactivity profile highlights its utility as a multifunctional building block in organic synthesis. Recent advances in sustainable methodologies and precision catalysis continue to expand its applications in pharmaceutical and materials science research.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid have been shown to inhibit tubulin polymerization, a critical process in cancer cell division.
| Compound | IC50 (μM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound 22 | 0.86 | MCF-7 Breast Cancer | Tubulin Assembly Inhibition |
| Compound 27 | 15 | Medulloblastoma D283 | Hedgehog Pathway Inhibition |
These findings suggest that modifications to the pyrrole structure can lead to enhanced anticancer activity .
Neurological Applications
Pyrrole derivatives are also being investigated for their neuroprotective effects. The stabilization of transthyretin (TTR) tetramers has been linked to potential treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds that stabilize TTR may prevent the aggregation of amyloid proteins, which are implicated in these diseases .
Anti-inflammatory Properties
Research into the anti-inflammatory effects of pyrrole compounds indicates that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrole derivatives demonstrated that specific modifications could yield compounds with IC50 values significantly lower than traditional chemotherapeutics. For instance, compound 22 showed an IC50 value of 0.86 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, a pyrrole derivative was tested for its ability to stabilize TTR and reduce amyloid plaque formation. Results indicated a marked reduction in plaque accumulation and improved cognitive function in treated mice .
Mechanism of Action
The mechanism by which 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid exerts its effects involves interactions with various molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These properties make the compound useful in modulating biological pathways and enzyme activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
Substitution of the methoxycarbonyl group with other esters alters solubility, stability, and bioactivity:
- Methoxy vs. Ethoxy : Ethoxycarbonyl analogs exhibit higher logP values due to the longer alkyl chain, improving membrane permeability but reducing aqueous solubility .
Derivatives with Heterocyclic Modifications
Replacing the pyrrole core with other heterocycles modulates electronic properties and target selectivity:
- Triazole vs. Pyrrole : Triazole derivatives exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with polar enzyme pockets .
- Thiazolidinone Hybrids: Compounds like those in combine pyrrole and thiazolidinone moieties, enabling dual inhibition of aldose reductase and COX enzymes.
Physicochemical Properties and Solubility
- LogP : The target compound’s logP is estimated at 1.2 (methoxycarbonyl) vs. 1.8 for ethoxycarbonyl analogs .
- Solubility : Acetic acid derivatives (e.g., 2-[1H-pyrrol-1-yl]acetic acid) have aqueous solubility >10 mg/mL at pH 7.4, whereas esterified analogs (e.g., methyl esters) require organic solvents for dissolution .
Biological Activity
2-[3-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is a pyrrole derivative with potential biological significance. Pyrrole and its derivatives have been extensively studied for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methoxycarbonylpyrrole with acetic acid derivatives under controlled conditions. The yield and purity of the product can vary based on the synthetic route employed. For example, methods utilizing phase transfer catalysis have been reported to achieve yields ranging from 61% to 90% for related pyrrole derivatives .
Anticancer Activity
Pyrrole derivatives, including this compound, have shown promising anticancer activity. Studies indicate that pyrrole compounds can inhibit the proliferation of various cancer cell lines, including liver (HEPG2) and breast (MCF7) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HEPG2 | This compound | TBD |
| MCF7 | This compound | TBD |
Anti-inflammatory Effects
Research has indicated that pyrrole derivatives possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators. This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Pyrrole derivatives have also demonstrated significant antimicrobial activity against a range of pathogens. For instance, compounds similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Table 2: Antimicrobial Activity Profile
| Microorganism | Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
| Pseudomonas aeruginosa | TBD | TBD |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrole derivatives:
- Anticancer Study : A study involving a series of pyrrole derivatives showed that certain compounds led to a significant reduction in tumor size in animal models when administered at specific dosages .
- Anti-inflammatory Study : In vitro studies demonstrated that pyrrole derivatives could reduce the production of TNF-alpha in macrophages, indicating their potential use in treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of pyrrole-derived acetic acids typically involves nucleophilic substitution or condensation reactions. For example, 2-(1H-pyrrol-2-yl)acetic acid is synthesized via reaction of pyrrole with chloroacetic acid under basic conditions (NaOH or KCO) in water or ethanol . Adapting this route, the methoxycarbonyl group at the 3-position of the pyrrole ring may require protective group strategies (e.g., tert-butoxycarbonyl (Boc)) to prevent undesired side reactions. Post-synthesis, purification via acid-base extraction or recrystallization (e.g., ethanol/water) is critical to isolate the product .
- Data Contradictions : Discrepancies in yields may arise from competing reactions at different pyrrole ring positions. For example, isomers like 2-(1H-pyrrol-1-yl)acetic acid or 2-(1H-pyrrol-3-yl)acetic acid may form if regioselectivity is not controlled .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodology :
- NMR : H NMR should show characteristic signals for the pyrrole ring protons (δ 6.0–7.0 ppm), the methoxycarbonyl group (δ 3.7–3.9 ppm for OCH), and the acetic acid moiety (δ 2.5–3.5 ppm for CH) .
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (CHNO, theoretical m/z 197.0688) and fragmentation patterns consistent with the methoxycarbonyl group .
Advanced Research Questions
Q. How do electronic effects of the methoxycarbonyl group influence the reactivity of the pyrrole ring in cross-coupling or functionalization reactions?
- Mechanistic Insight : The electron-withdrawing methoxycarbonyl group decreases electron density at the pyrrole ring, potentially directing electrophilic substitution to the 2- or 5-positions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactivity .
- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Monitor regioselectivity via HPLC and compare with model compounds lacking the methoxycarbonyl group .
Q. What strategies resolve contradictions in reported biological activity data for pyrrole-acetic acid derivatives?
- Case Study : Pyrrole-based compounds like 2-{4-oxo-1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid (CHNO) show variable antioxidant activity depending on substituent positioning .
- Resolution :
Validate assay conditions (e.g., DPPH radical scavenging vs. cellular ROS assays).
Use molecular docking to assess binding affinity with target enzymes (e.g., NADPH oxidase) and correlate with experimental IC values .
Q. How can tautomerism of the pyrrole ring affect crystallographic and spectroscopic data interpretation?
- Analysis : The 1H-pyrrole ring exists in equilibrium between NH and CH tautomers. X-ray crystallography can resolve the dominant tautomer, while C NMR chemical shifts (e.g., carbonyl carbons at δ 160–170 ppm) provide indirect evidence .
- Mitigation : Use low-temperature NMR or deuterated solvents to slow tautomer interconversion for clearer spectral assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
